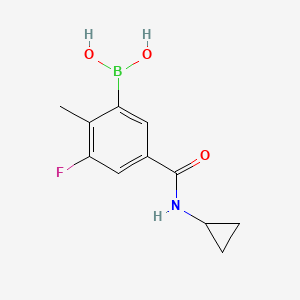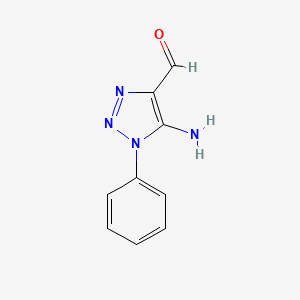
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a chloropropyl group and a hydroxymethyl group, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidinone and chloropropanol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The chloropropyl group can be reduced to form a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of the chlorine atom may yield various substituted derivatives.
Scientific Research Applications
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- include:
2-Pyrrolidinone,3-(3-chloropropyl)-5-(hydroxymethyl)-,(3R,5R)-: A stereoisomer with different spatial arrangement of atoms.
2-Pyrrolidinone,3-(3-bromopropyl)-5-(hydroxymethyl)-: A compound with a bromine atom instead of chlorine.
2-Pyrrolidinone,3-(3-chloropropyl)-5-(methyl)-: A compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(3R,5S)-3-(3-chloropropyl)-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-6-4-7(5-11)10-8(6)12/h6-7,11H,1-5H2,(H,10,12)/t6-,7+/m1/s1 |
InChI Key |
XDTZVYVWJYSEIU-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1CO)CCCCl |
Canonical SMILES |
C1C(C(=O)NC1CO)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Chloro-5-methyl-thieno[2,3-c]-pyridine](/img/structure/B8763268.png)



![5,6-Dihydro-2h-benzo[6,7]cyclohepta[1,2-b]furan-2,3(4h)-dione](/img/structure/B8763309.png)

